![molecular formula C11H13ClO2 B3368222 4-Chlorobenzenebutanoic acid methyl ester CAS No. 20637-04-1](/img/structure/B3368222.png)
4-Chlorobenzenebutanoic acid methyl ester
Overview
Description
4-Chlorobenzenebutanoic acid methyl ester, also known as methyl 4-(4-chlorophenyl)butanoate, is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 . The compound is typically used in laboratory settings .
Synthesis Analysis
The synthesis of esters like 4-Chlorobenzenebutanoic acid methyl ester can be accomplished through several methods. One common method is the esterification of carboxylic acids with alcohols . Another method involves the transesterification of triglycerides in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzenebutanoic acid methyl ester consists of a benzene ring attached to a four-carbon chain (butanoic acid) with a chlorine atom on the benzene ring and a methyl ester group at the end of the chain .Chemical Reactions Analysis
Esters like 4-Chlorobenzenebutanoic acid methyl ester can undergo various chemical reactions. For instance, they can be produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
4-Chlorobenzenebutanoic acid methyl ester can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation using this compound affords the indolizidine in good yield and diastereoselectivity .
Formal Anti-Markovnikov Hydromethylation of Alkenes
4-Chlorobenzenebutanoic acid methyl ester can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Mechanism of Action
Mode of Action
Esters, such as 4-Chlorobenzenebutanoic acid methyl ester, can undergo various reactions including hydrolysis, reduction, and trans-esterification . For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .
Biochemical Pathways
In these reactions, two ester molecules or one diester molecule can react to form a β-keto ester or a cyclic β-keto ester respectively .
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 4-Chlorobenzenebutanoic acid methyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .
Safety and Hazards
Future Directions
The future directions in the study and application of esters like 4-Chlorobenzenebutanoic acid methyl ester could involve further investigation into their reaction kinetics, as this forms the basis for the design of chemical reactors . Additionally, optimizing the yield of esters in reactions could also be a focus of future research .
properties
IUPAC Name |
methyl 4-(4-chlorophenyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYQQMLWWXCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzenebutanoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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